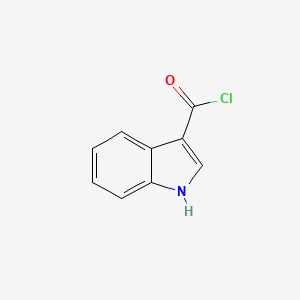

1H-Indole-3-carbonyl chloride

Description

BenchChem offers high-quality 1H-Indole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJFYTVJRDKVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495407 | |

| Record name | 1H-Indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59496-25-2 | |

| Record name | 1H-Indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-Indole-3-carbonyl chloride fundamental properties

An In-Depth Technical Guide to 1H-Indole-3-carbonyl Chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: A Privileged Scaffold Meets a Reactive Synthon

The indole nucleus is a cornerstone in medicinal chemistry and natural products, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid tryptophan to potent pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[1] When this scaffold is functionalized at the C3-position with an acyl chloride, it becomes 1H-Indole-3-carbonyl chloride—a highly reactive and versatile intermediate.

Acyl chlorides are among the most reactive derivatives of carboxylic acids, featuring a highly electrophilic carbonyl carbon that is primed for nucleophilic attack.[1] This reactivity makes them exceptional synthons for creating a multitude of other functional groups, including esters, anhydrides, and, most notably, amides.[1] This guide provides an in-depth examination of the fundamental properties, synthesis, and reaction mechanisms of 1H-Indole-3-carbonyl chloride, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this potent building block.

Core Physicochemical and Safety Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic campaign. 1H-Indole-3-carbonyl chloride is a moisture-sensitive solid that requires careful handling. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1H-indole-3-carbonyl chloride | PubChem[2] |

| CAS Number | 59496-25-2 | PubChem, Biosynth[2][3] |

| Molecular Formula | C₉H₆ClNO | PubChem[2] |

| Molecular Weight | 179.60 g/mol | PubChem[2] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available from 90-97% | Apollo Scientific, Amerigo Scientific[4][5] |

As a highly reactive acyl chloride, this compound presents significant safety hazards that demand stringent adherence to safety protocols.

| Hazard Class | GHS Statement | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[2] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | PubChem, Apollo Scientific[2][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[2] |

Handling Protocol: Due to its corrosive and moisture-sensitive nature, 1H-Indole-3-carbonyl chloride must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][7] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as water, alcohols, and strong bases.[8]

Synthesis: The Gateway to Reactivity

The most direct and common method for preparing 1H-Indole-3-carbonyl chloride is through the chlorination of its corresponding carboxylic acid, 1H-Indole-3-carboxylic acid.[1] This transformation replaces the hydroxyl group of the acid with a chlorine atom, dramatically increasing the electrophilicity of the carbonyl carbon.

Several chlorinating agents can accomplish this, but oxalyl chloride is frequently the reagent of choice for its efficacy and the convenient removal of byproducts.[9][10][11] The reaction with oxalyl chloride, often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), proceeds smoothly under mild conditions. The key advantage is that the byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, which simplifies purification to simple evaporation of the solvent and excess reagent.[9][11]

Caption: Nucleophilic Acyl Substitution Mechanism.

Applications in Drug Discovery and Synthesis

1H-Indole-3-carbonyl chloride is not an end-product but a critical stepping stone. Its ability to readily form amide bonds makes it invaluable for synthesizing libraries of indole-3-carboxamides, a motif present in numerous biologically active molecules.

-

Anticancer Agents: Research has demonstrated that compounds synthesized from 1H-Indole-3-carbonyl chloride exhibit anticancer activity. [3]* 5-HT Receptor Ligands: It is a key intermediate for compounds that bind to serotonin receptors, such as the 5-HT4 receptor, which are targets for various neurological and gastrointestinal disorders. [3]* General Synthetic Intermediate: It serves as a foundational building block in multi-step syntheses, enabling the introduction of the indole-3-carbonyl moiety onto complex scaffolds. [1]

Conclusion

1H-Indole-3-carbonyl chloride masterfully combines the privileged indole scaffold with the potent reactivity of an acyl chloride. This duality makes it an indispensable tool for chemists in pharmaceutical and academic research. A comprehensive understanding of its properties, a reliable synthetic protocol, and an appreciation for its reactivity and handling requirements are essential for unlocking its full potential. By leveraging this intermediate, researchers can efficiently access a diverse chemical space of indole derivatives, paving the way for the discovery of novel therapeutics and functional molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12380278, 1H-Indole-3-carbonyl chloride. Available at: [Link]

-

The Royal Society of Chemistry (2011). Supporting Information for Chemical Communications. Available at: [Link]

-

Amerigo Scientific (n.d.). 1H-Indole-3-carbonyl chloride. Available at: [Link]

-

Arkivoc (n.d.). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Available at: [Link]

-

Organic Syntheses (n.d.). Procedure for the preparation of 2-arylindole-4-carboxylic amides. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available at: [Link]

-

ResearchGate (2016). How can I prepare 3H-indole-3-carboximidamide?. Available at: [Link]

-

AIR Unimi (2014). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Available at: [Link]

-

National Institutes of Health (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Supporting information. Available at: [Link]

-

Wiley Online Library (n.d.). Acylative Coupling of Amine and Indole Using Chloroform as a Carbonyl Group. Available at: [Link]

-

ResearchGate (n.d.). Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. Available at: [Link]

-

Beilstein Journals (2024). Carbonylative synthesis and functionalization of indoles. Available at: [Link]

-

ResearchGate (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

-

ResearchGate (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Available at: [Link]

-

Magritek (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Available at: [Link]

-

The Vespiary (2020). Reaction between oxalyl chloride and indole. Available at: [Link]

-

MDPI (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]

-

MDPI (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles. Available at: [Link]

- Google Patents (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

National Institutes of Health (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Available at: [Link]

-

Semantic Scholar (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

-

National Institutes of Health (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Available at: [Link]

-

Royal Society of Chemistry (2018). Recent advances in the application of indoles in multicomponent reactions. Available at: [Link]

-

J-STAGE (n.d.). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Available at: [Link]

-

Semantic Scholar (n.d.). Oxalyl chloride as a practical carbon monoxide source for carbonylation reactions. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of indoles. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 1H-Indole-3-carbonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 5. 59496-25-2 Cas No. | 1H-Indole-3-carbonyl chloride | Apollo [store.apolloscientific.co.uk]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. air.unimi.it [air.unimi.it]

- 11. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

The Synthesis and Characterization of 1H-Indole-3-carbonyl chloride: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and handling of 1H-Indole-3-carbonyl chloride, a pivotal intermediate in the development of novel therapeutics and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and its C3-functionalized derivatives are of particular interest.[1] 1H-Indole-3-carbonyl chloride serves as a highly reactive and versatile precursor for the synthesis of a wide array of indole-3-carboxamides, esters, and ketones, many of which exhibit significant biological activity.[1][2] This document details robust synthetic protocols, delves into the mechanistic underpinnings of the transformations, presents a thorough analysis of characterization techniques, and provides essential guidance on the safe handling and storage of this reactive compound.

Introduction: The Strategic Importance of 1H-Indole-3-carbonyl chloride

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic compounds with profound pharmacological effects.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a key pharmacophore. The functionalization of the indole ring, particularly at the C3 position, is a critical strategy in drug discovery for modulating the biological activity of indole-containing molecules.

1H-Indole-3-carbonyl chloride emerges as a superior synthon for introducing a carbonyl moiety at the C3 position. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, rendering it susceptible to facile nucleophilic attack.[1] This high reactivity allows for efficient coupling with a diverse range of nucleophiles, including amines, alcohols, and organometallic reagents, to generate a library of indole derivatives for biological screening and materials science applications.

Synthesis of 1H-Indole-3-carbonyl chloride: A Tale of Two Chlorinating Agents

The most prevalent and direct route to 1H-Indole-3-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 1H-Indole-3-carboxylic acid. This transformation is typically achieved using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), each with its own mechanistic nuances and practical considerations.

The Thionyl Chloride Route: A Classic and Efficacious Method

The reaction of 1H-Indole-3-carboxylic acid with thionyl chloride is a well-established and widely used method for the synthesis of 1H-Indole-3-carbonyl chloride.[3] The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[1][2][4] The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the desired acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts.[2][3][4]

Mechanism of Action: Thionyl Chloride

The reaction mechanism can be delineated as follows:

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack forms a protonated chlorosulfite intermediate.

-

Chloride Ion Expulsion: A chloride ion is expelled from the sulfur atom.

-

Proton Transfer: A proton is transferred from the hydroxyl group to a suitable base (often another molecule of the carboxylic acid or a tertiary amine if added).

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the chlorosulfite intermediate.

-

Product Formation: The tetrahedral intermediate collapses, expelling the stable leaving group (chlorosulfite anion), which decomposes to sulfur dioxide and another chloride ion, yielding the final 1H-Indole-3-carbonyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

Materials:

-

1H-Indole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent such as dichloromethane)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred suspension of 1H-Indole-3-carboxylic acid in anhydrous toluene, add thionyl chloride dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (SO₂ and HCl).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude 1H-Indole-3-carbonyl chloride can be purified by recrystallization from an appropriate solvent or used directly in the subsequent reaction.

The Oxalyl Chloride Method: A Milder and Cleaner Alternative

The use of oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), provides a milder and more controlled method for the synthesis of 1H-Indole-3-carbonyl chloride.[5] This method is particularly advantageous for substrates that are sensitive to the harsher conditions of the thionyl chloride reaction. The reaction proceeds through the formation of a Vilsmeier reagent as the active chlorinating species.[6]

Mechanism of Action: Oxalyl Chloride and Catalytic DMF

The catalytic cycle involves the following steps:

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, with the release of carbon monoxide and carbon dioxide.[6][7]

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming an O-acyl-isourea intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion attacks the carbonyl carbon of the activated carboxylic acid.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to yield the 1H-Indole-3-carbonyl chloride, regenerating the DMF catalyst and releasing carbon dioxide and hydrogen chloride.[6]

Experimental Protocol: Synthesis via Oxalyl Chloride

Materials:

-

1H-Indole-3-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Dry glassware under an inert atmosphere

Procedure:

-

To a solution of 1H-Indole-3-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC or the cessation of gas evolution.

-

Remove the solvent and excess reagents under reduced pressure to obtain the crude 1H-Indole-3-carbonyl chloride.

-

Purification can be achieved by recrystallization if necessary.

Characterization of 1H-Indole-3-carbonyl chloride: A Spectroscopic Fingerprint

The unambiguous identification and purity assessment of 1H-Indole-3-carbonyl chloride are crucial for its successful application in synthesis. A combination of spectroscopic techniques provides a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 1H-Indole-3-carbonyl chloride.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the indole ring protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon and the carbons of the indole ring. The chemical shift of the carbonyl carbon is a key diagnostic feature.

Table 1: Typical NMR Spectroscopic Data for the Indole Moiety

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | ~8.2-8.5 (broad s) | - |

| C2-H | ~8.0-8.3 (d) | ~125-128 |

| C4-H | ~7.6-7.9 (d) | ~122-125 |

| C5-H | ~7.1-7.4 (t) | ~120-123 |

| C6-H | ~7.1-7.4 (t) | ~120-123 |

| C7-H | ~7.5-7.8 (d) | ~111-114 |

| C3 | - | ~130-135 |

| C=O | - | ~160-165 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in 1H-Indole-3-carbonyl chloride.

Table 2: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300-3500 (broad) |

| C=O Stretch (Acyl Chloride) | 1750-1815 (strong) |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1200-1350 |

The strong absorption band in the region of 1750-1815 cm⁻¹ is a definitive indicator of the acyl chloride carbonyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1H-Indole-3-carbonyl chloride, further confirming its identity.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) is expected. The fragmentation pattern will likely involve the loss of a chlorine radical (M⁺ - Cl) and the loss of the carbonyl group (M⁺ - CO). The stable indole ring will also give rise to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data

| m/z | Identity |

| 179/181 | [M]⁺ (isotopic pattern for Cl) |

| 144 | [M - Cl]⁺ |

| 116 | [M - CO - Cl]⁺ |

Handling, Storage, and Safety Considerations

1H-Indole-3-carbonyl chloride is a reactive and moisture-sensitive compound that requires careful handling.[9][10]

-

Moisture Sensitivity: Acyl chlorides readily hydrolyze in the presence of moisture to form the corresponding carboxylic acid and HCl.[9] Therefore, all manipulations should be carried out under anhydrous conditions in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.

-

Hazards: 1H-Indole-3-carbonyl chloride is expected to be corrosive and lachrymatory. Inhalation, ingestion, and skin contact should be avoided.[12]

Conclusion

1H-Indole-3-carbonyl chloride is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. The synthetic methods outlined in this guide, utilizing either thionyl chloride or oxalyl chloride, provide reliable and efficient access to this important building block. A thorough understanding of its characterization through NMR, IR, and mass spectrometry, coupled with strict adherence to safe handling protocols, is paramount for its effective and safe utilization in the laboratory. This guide serves as a comprehensive resource for researchers and scientists engaged in the synthesis and application of novel indole derivatives.

Diagrams

Synthesis Workflow

Caption: Overview of the primary synthetic routes to 1H-Indole-3-carbonyl chloride.

Characterization Techniques Relationship

Caption: Interrelation of spectroscopic techniques for compound characterization.

References

- Harrity, J. P. A., & Provoost, O. (2005).

-

Chemistry LibreTexts. (2019, June 5). 22.9: Reactions of Carboxylic Acids. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Figshare. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3. Retrieved from [Link]

-

Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids. Retrieved from [Link]

-

AIR Unimi. (2014, November 17). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. Retrieved from [Link]

-

Scirp.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

ResearchGate. (n.d.). Alternate and effective route for the synthesis of 1H‐Indole‐3‐carboxylic acid 5. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

HETEROCYCLES. (1988). NMR STUDIES OF INDOLE. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole-3-carbonyl chloride. Retrieved from [Link]

-

Springer. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link]

-

Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. columbia.edu [columbia.edu]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. 1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of 1H-Indole-3-carbonyl Chloride with Nucleophiles

Abstract

1H-Indole-3-carbonyl chloride (CAS No: 59496-25-2) is a pivotal bifunctional molecule, integrating the electron-rich indole nucleus with a highly electrophilic acyl chloride group.[1] This unique combination makes it an indispensable intermediate in the synthesis of a vast array of compounds, particularly in medicinal chemistry and materials science. The strong electron-withdrawing effect of the carbonyl group, amplified by the inductive effect of the chlorine atom, renders the carbonyl carbon exceptionally susceptible to nucleophilic attack.[1] This guide provides a comprehensive exploration of its reactivity profile with various nucleophiles, grounded in mechanistic principles and supported by practical, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Handling

1H-Indole-3-carbonyl chloride is a solid organic compound with the chemical formula C₉H₆ClNO.[2][3] Its utility as a potent acylating agent is derived from the high electrophilicity of the carbonyl carbon.

1.1. Synthesis Overview

The most direct and common synthesis route involves the chlorination of 1H-Indole-3-carboxylic acid. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent.[1][4] The use of oxalyl chloride, often with a catalytic amount of DMF, is favored for its mild conditions and the formation of gaseous byproducts, which simplifies purification.[4]

1.2. Safe Handling and Storage

Due to its high reactivity, particularly with moisture, 1H-Indole-3-carbonyl chloride must be handled under anhydrous (moisture-free) conditions to prevent decomposition.[1] It is classified as a corrosive substance that causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[3][5]

Critical Handling Protocols:

-

Inert Atmosphere: Always handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous Solvents: Use only dry, anhydrous solvents and glassware.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances like bases and alcohols.

The Cornerstone of Reactivity: Nucleophilic Acyl Substitution

The reactions of 1H-Indole-3-carbonyl chloride are dominated by the nucleophilic addition-elimination mechanism .[1] This two-stage process is fundamental to its function as an acylating agent.

-

Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[6]

-

Elimination: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and the chloride ion—an excellent leaving group—is expelled.[1][6]

This efficient mechanism facilitates the transfer of the indole-3-carbonyl group to a wide range of nucleophiles.

Caption: General mechanism for Nucleophilic Acyl Substitution.

Reactivity with N-Nucleophiles: Synthesis of Indole-3-Carboxamides

The reaction with primary and secondary amines, known as aminolysis, is a rapid and often exothermic process that yields N-substituted indole-3-carboxamides.[1] This reaction is of paramount importance in drug discovery, as the amide linkage is a key feature in many biologically active molecules.[4]

Causality Behind Experimental Design:

-

Base Requirement: The reaction liberates one equivalent of hydrogen chloride (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic. Therefore, a base (either excess amine starting material or a non-nucleophilic base like triethylamine or pyridine) is required to neutralize the HCl as it forms.[6][7]

-

Solvent Choice: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acyl chloride and to dissolve the reactants.

-

Temperature Control: Due to the exothermic nature of the reaction, it is typically initiated at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions, before being allowed to warm to room temperature.

Workflow for a Typical Aminolysis Reaction

Caption: Standard experimental workflow for amide synthesis.

Experimental Protocol: Synthesis of N-benzyl-1H-indole-3-carboxamide

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add benzylamine (1.0 eq) and triethylamine (1.2 eq). Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve 1H-Indole-3-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 3 hours.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure N-benzyl-1H-indole-3-carboxamide.

| Nucleophile (Amine) | Base | Solvent | Typical Yield (%) |

| Aniline | Pyridine | THF | High |

| Piperidine | Et₃N | DCM | >90 |

| Glycine methyl ester | Et₃N | DMF/DCM | 80-90 |

| Secondary Amines | Excess Amine | THF | High |

Reactivity with O-Nucleophiles: Esterification and Hydrolysis

Reactions with alcohols and phenols (alcoholysis) proceed via the same nucleophilic acyl substitution mechanism to form indole-3-carboxylates (esters).[4] The reactivity of the hydroxyl group is generally lower than that of amines, so the reactions may require gentle heating or a catalyst.

4.1. Esterification (Alcoholysis)

The reaction with an alcohol or phenol produces an ester and HCl.[8] Similar to aminolysis, a base is often added to scavenge the HCl.

Experimental Protocol: Synthesis of Methyl 1H-indole-3-carboxylate

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1H-Indole-3-carbonyl chloride (1.0 eq) in anhydrous THF.

-

Reagent Addition: In a separate addition funnel, prepare a solution of anhydrous methanol (1.5 eq) and pyridine (1.2 eq) in anhydrous THF.

-

Reaction: Cool the acyl chloride solution to 0 °C and add the methanol/pyridine solution dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Perform an aqueous work-up similar to the aminolysis protocol. Purify the crude product by recrystallization or column chromatography.

4.2. Hydrolysis

1H-Indole-3-carbonyl chloride reacts vigorously with water to hydrolyze back to 1H-Indole-3-carboxylic acid, producing steamy fumes of HCl.[1][8] This reaction underscores the critical need for anhydrous conditions during its storage and use.

Reactivity with C-Nucleophiles: Forging C-C Bonds

Reactions with carbon-based nucleophiles are crucial for extending the carbon skeleton and creating more complex molecular architectures.

5.1. Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), 1H-Indole-3-carbonyl chloride can acylate electron-rich aromatic and heteroaromatic compounds.[9][10] The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion, which is then attacked by the arene.[11][12] This reaction provides regioselective access to 3-acylindoles.[9]

5.2. Reaction with Organometallic Reagents

The choice of organometallic reagent dictates the reaction outcome, highlighting the tunability of this chemistry.

-

Grignard Reagents (R-MgX): These highly reactive organometallics attack the acyl chloride to form a ketone intermediate. However, ketones are also highly reactive towards Grignard reagents.[13] Therefore, the initially formed ketone is immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after aqueous work-up.[14][15] It is generally not possible to stop the reaction at the ketone stage using Grignard reagents.

-

Gilman Reagents (Organocuprates, R₂CuLi): These are softer, less reactive nucleophiles compared to Grignard reagents.[13] They react efficiently with the highly electrophilic acyl chloride to form the ketone but react very slowly, if at all, with the less electrophilic ketone product. This difference in reactivity allows for the clean and high-yield synthesis of 3-acylindoles from 1H-Indole-3-carbonyl chloride.[13]

Table: Organometallic Reagent Selectivity

| Reagent Type | Reagent Example | Product | Key Insight |

| Grignard | CH₃MgBr (2 eq.) | 1-(1H-indol-3-yl)ethan-1-one | Reacts twice to form a tertiary alcohol |

| Gilman (Organocuprate) | (CH₃)₂CuLi (1 eq.) | 1-(1H-indol-3-yl)ethan-1-one | Reacts once to form a ketone |

Conclusion

1H-Indole-3-carbonyl chloride stands as a versatile and powerful electrophilic building block. Its reactivity is governed by the robust nucleophilic acyl substitution mechanism, enabling the facile synthesis of a diverse range of indole derivatives. A thorough understanding of its reactivity with nitrogen, oxygen, and carbon nucleophiles, coupled with meticulous attention to handling and experimental conditions, allows chemists to harness its full synthetic potential in the development of novel pharmaceuticals and functional materials.

References

-

PubChem. (n.d.). 1H-Indole-3-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Reaxys. (n.d.). Friedel-Crafts acylation of indole. Elsevier. Retrieved from [Link] [Link provided is general as deep links are unavailable]

-

Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. (2001). Organic Letters, 3(7), 1005-7. Retrieved from [Link]

-

Heacock, R. A. (1968). The Indole Grignard Reagents. SciSpace. Retrieved from [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Jasperse, J. (n.d.). Reactions of Amines. Course Notes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

Rondu, F., et al. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange. Retrieved from [Link]

-

Clark, J. (n.d.). Acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. 1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1H-Indole-3-carbonyl chloride [chemdict.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. dalalinstitute.com [dalalinstitute.com]

A Senior Application Scientist's Guide to 1H-Indole-3-carbonyl Chloride: A Cornerstone Precursor in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The functionalization of this heterocycle is therefore a central theme in drug discovery. Among the diverse reagents available for this purpose, 1H-Indole-3-carbonyl chloride stands out as a highly reactive and versatile precursor. Its utility stems from the electrophilic nature of the acyl chloride group at the C-3 position, the primary nucleophilic site of the indole ring.[4] This guide provides an in-depth examination of 1H-Indole-3-carbonyl chloride, moving beyond simple procedural descriptions to explore the mechanistic rationale behind its synthesis, reactivity, and application. We will dissect its role in key synthetic transformations, offer field-tested protocols, and contextualize its importance in the development of biologically active molecules.

Introduction: The Strategic Importance of the Indole-3-Carbonyl Moiety

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, predominantly at the C-3 position.[5] While this inherent nucleophilicity is widely exploited, the introduction of an acyl chloride group at this very position—creating 1H-Indole-3-carbonyl chloride—engineers a powerful electrophilic handle. This strategic reversal of reactivity (an "umpolung" concept at the functional group level) transforms the indole into a versatile acylating agent, enabling the formation of stable amide, ester, and ketone linkages. These linkages are fundamental connectors in the assembly of complex molecular architectures, particularly in the synthesis of targeted therapeutics.[6]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent begins with its fundamental properties. The data below are essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source |

| CAS Number | 59496-25-2 | [7][8][9] |

| Molecular Formula | C₉H₆ClNO | [7][8] |

| Molecular Weight | 179.60 g/mol | [7][8][9] |

| Appearance | Solid (Typical) | - |

| Purity | Typically >90% | [9] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)Cl | [8] |

| InChIKey | IIJFYTVJRDKVCI-UHFFFAOYSA-N | [8] |

Note: Physical properties like melting point can vary based on purity. Always refer to the supplier's Certificate of Analysis.

Synthesis of the Precursor: Activating the C-3 Position

The most direct and common method for preparing 1H-Indole-3-carbonyl chloride is the activation of its corresponding carboxylic acid, indole-3-carboxylic acid. The choice of chlorinating agent is critical and depends on the desired scale, purity requirements, and tolerance of downstream steps to impurities.

Mechanism of Formation via Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a classic and efficient method for synthesizing acyl chlorides. The mechanism proceeds through a series of well-defined steps that ensure a high-yield conversion with gaseous byproducts (SO₂ and HCl) that are easily removed.

Caption: Formation of 1H-Indole-3-carbonyl chloride from Indole-3-carboxylic acid.

Causality Explained: The reaction is driven to completion by the formation of the stable gaseous byproducts, sulfur dioxide and hydrogen chloride. This is a key advantage over other methods, as it simplifies purification. Using oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack type activation) is another common, often milder, alternative.

Core Reactivity: The Acyl Chloride as an Electrophilic Hub

1H-Indole-3-carbonyl chloride's primary role is to act as a potent acylating agent. Its reactivity is governed by the highly electrophilic carbonyl carbon, which is readily attacked by a wide range of nucleophiles.

Caption: Reactivity of 1H-Indole-3-carbonyl chloride with various nucleophiles.

Amide Bond Formation: A Gateway to Bioactive Scaffolds

The reaction with primary or secondary amines is arguably the most significant application in drug development. The resulting indole-3-carboxamides are prevalent motifs in pharmacologically active compounds.

Field-Proven Protocol: Synthesis of N-benzyl-1H-indole-3-carboxamide

This protocol serves as a self-validating template for the synthesis of indole-3-amides.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-Indole-3-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF, ~0.1 M concentration). Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent.

-

Reaction Execution: Add the benzylamine solution dropwise to the stirred solution of the acyl chloride at 0 °C over 15-20 minutes. The formation of triethylamine hydrochloride salt is often observed as a white precipitate.

-

Expert Insight: The excess amine and added base are crucial. The base neutralizes the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Workup & Purification:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Final Purification: The resulting crude solid is typically purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure N-benzyl-1H-indole-3-carboxamide.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

1H-Indole-3-carbonyl chloride can acylate other electron-rich aromatic rings in the presence of a Lewis acid catalyst, such as AlCl₃ or SnCl₄.[10] This reaction forms a diaryl ketone linkage, a key step in the synthesis of more complex polycyclic systems.[11][12]

Experimental Causality: The choice of Lewis acid and solvent is critical. Strong Lewis acids like AlCl₃ can complex with the indole nitrogen, potentially leading to side reactions or decomposition.[12] Therefore, milder catalysts or N-protected indoles are often employed for cleaner transformations.[2] The reaction is an electrophilic aromatic substitution where the Lewis acid coordinates to the carbonyl oxygen, generating a highly electrophilic acylium ion (or a polarized complex) that is then attacked by the arene.[13][14]

Applications in Drug Discovery and Development

The true value of a precursor is demonstrated by its successful application in synthesizing molecules of therapeutic importance. 1H-Indole-3-carbonyl chloride serves as a key building block for compounds targeting a range of diseases.

Case Study: Synthesis of Cannabinoid Receptor Modulators

Many synthetic cannabinoids feature an indole-3-carboxamide or indole-3-ketone core. 1H-Indole-3-carbonyl chloride is the immediate precursor for introducing the carbonyl linker that is often essential for potent receptor binding (e.g., at CB1 and CB2 receptors). The synthesis of such compounds frequently follows the amidation or Friedel-Crafts protocols described above.

Anticancer Agents

The indole scaffold is a component of many anticancer drugs. 1H-Indole-3-carbonyl chloride has been implicated in the synthesis of compounds with potential anticancer activity, possibly through mechanisms involving the 5-HT4 receptor.[7] Its derivatives can be further elaborated to interfere with oncogenic signaling pathways.[6]

Caption: General workflow from precursor to bioactive molecule.

Safety and Handling: A Prerequisite for Successful Science

As a reactive acyl chloride, 1H-Indole-3-carbonyl chloride requires careful handling to ensure personnel safety and experimental integrity.

Hazard Identification:

-

Harmful if Swallowed: Acutely toxic via the oral route.[8]

-

Respiratory Irritant: May cause respiratory irritation.[8]

-

Moisture Sensitive: Reacts with water (hydrolyzes) to form indole-3-carboxylic acid and corrosive HCl gas.

| GHS Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes severe skin burns and eye damage | H314 |

| May cause respiratory irritation | H335 |

Source: ECHA C&L Inventory[8]

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[15][16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances like bases and alcohols.[15][17] Refrigeration is often recommended.

-

Dispensing: Weigh and dispense the solid material rapidly to minimize exposure to atmospheric moisture. Use anhydrous solvents and inert atmosphere (N₂, Ar) techniques for reactions.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a suitable container for disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1H-Indole-3-carbonyl chloride is more than just a chemical reagent; it is a strategic tool for molecular architects. Its predictable and high-yielding reactivity makes it an indispensable precursor for creating amide, ester, and ketone linkages to the vital indole scaffold. By understanding the principles governing its synthesis, reactivity, and handling, researchers in organic synthesis and drug development can effectively leverage this powerful building block to construct the next generation of complex, biologically active molecules.

References

-

PubChem. (n.d.). 1H-Indole-3-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved from [Link]

-

El-Sawy, E. R. (2017). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Retrieved from [Link]

-

El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Righi, L., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. Retrieved from [Link]

-

Gabriele, B., et al. (2019). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Chakrabarty, M., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Peterson, P., et al. (1954). Notes - Decarbonylation of 3-Indoleglyoxalyl Chloride. The Journal of Organic Chemistry. Retrieved from [Link]

-

Mayr, H., et al. (2005). Nucleophilic reactivities of indoles. Journal of the American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Gabriele, B., et al. (2019). Carbonylative synthesis and functionalization of indoles. PMC. Retrieved from [Link]

-

Reddy, T. J. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace. Retrieved from [Link]

-

Kumar, P., & Singh, S. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

-

Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]

-

Various Authors. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

-

Weng, J. R., et al. (2010). Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Retrieved from [Link]

-

Sarpong, R., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC. Retrieved from [Link]

-

Various Authors. (2005). Nucleophilic Reactivities of Indoles. ResearchGate. Retrieved from [Link]

-

Zhang, L., et al. (2011). Umpolung Reactivity of Indole through Gold Catalysis. PMC. Retrieved from [Link]

Sources

- 1. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. news-medical.net [news-medical.net]

- 4. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. 1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 59496-25-2 Cas No. | 1H-Indole-3-carbonyl chloride | Apollo [store.apolloscientific.co.uk]

- 10. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. scispace.com [scispace.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. aksci.com [aksci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Indole-3-Acylating Agents

Abstract

The indole scaffold represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Among its many derivatives, those featuring an acyl group at the C-3 position have garnered significant attention, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of indole-3-acylating agents, from their foundational synthesis to their evolution as modulators of critical biological pathways. We will delve into the seminal synthetic strategies, the rationale behind experimental choices, and the mechanistic insights that have propelled these compounds to the forefront of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of molecules.

A Historical Perspective: From Indigo to Acylated Indoles

The journey into the world of indole chemistry began not with a targeted therapeutic design, but with the study of the vibrant blue dye, indigo. In 1866, the German chemist Adolf von Baeyer first synthesized indole itself by reducing oxindole with zinc dust.[1] This seminal discovery laid the groundwork for future explorations of this heterocyclic system.

A pivotal moment in the synthesis of functionalized indoles arrived in 1883 with Emil Fischer's development of the Fischer indole synthesis.[1] This robust method, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, provided a versatile route to a wide range of substituted indoles and remains a fundamental tool in organic synthesis today.

While the precise first synthesis of a simple 3-acylindole is not prominently documented in a single landmark paper, the application of the Friedel-Crafts acylation to the indole nucleus marked the dawn of indole-3-acylating agents. This electrophilic aromatic substitution reaction, traditionally employing a Lewis acid catalyst like aluminum chloride, allowed for the direct introduction of an acyl group at the electron-rich C-3 position of the indole ring.[2][3] Early work in this area was often complicated by the high nucleophilicity of the indole ring, which could lead to side reactions and polymerization under harsh acidic conditions.[4] A significant advancement in controlling this reactivity was the use of a phenylsulfonyl protecting group on the indole nitrogen, which allowed for clean and high-yielding Friedel-Crafts acylation at the C-3 position.[5][6]

The Art of Synthesis: Crafting Indole-3-Acylating Agents

The synthesis of indole-3-acylating agents has evolved from classical methods to more refined and efficient catalytic strategies. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

The Workhorse: Friedel-Crafts Acylation and its Modern Variants

The Friedel-Crafts acylation remains a cornerstone for the synthesis of 3-acylindoles.[3] The general mechanism involves the activation of an acylating agent (typically an acyl chloride or anhydride) by a Lewis acid to generate a highly electrophilic acylium ion, which is then attacked by the nucleophilic C-3 position of the indole.

Classical Friedel-Crafts Acylation Workflow

Caption: General workflow of the Lewis acid-catalyzed Friedel-Crafts acylation of indole.

To circumvent the harsh conditions and stoichiometry of traditional Lewis acids, modern catalysis has introduced milder and more selective alternatives.

| Catalyst Type | Acylating Agent | Key Advantages | Representative Catalyst |

| Traditional Lewis Acids | Acyl Halides, Anhydrides | High reactivity, readily available | AlCl₃, SnCl₄, TiCl₄[2] |

| Metal Triflates | Anhydrides | Water-tolerant, reusable | Y(OTf)₃, Sc(OTf)₃[4] |

| Organocatalysts | Acyl Halides | Metal-free, mild conditions | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)[7] |

| Dialkylaluminum Chlorides | Acyl Chlorides | High regioselectivity, mild conditions | Et₂AlCl, Me₂AlCl[8] |

Table 1. Comparison of Catalytic Systems for Friedel-Crafts Acylation of Indoles.

Synthesis of Indole-3-Glyoxylamides: A Gateway to Potent Bioactivity

Indole-3-glyoxylamides have emerged as a privileged scaffold in medicinal chemistry, particularly as potent anticancer agents.[8][9] The most common synthetic route involves a two-step, one-pot procedure.

Experimental Protocol: One-Pot Synthesis of Indole-3-Glyoxylamides [10][11]

-

Acylation: To a solution of the starting indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add oxalyl chloride (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-3 hours. The formation of the reactive indole-3-glyoxylyl chloride intermediate is observed.

-

Amidation: To the reaction mixture, add the desired primary or secondary amine (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Work-up and Purification: Stir the reaction at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality in Experimental Choices: The use of a one-pot procedure is highly advantageous as it avoids the isolation of the often-unstable glyoxylyl chloride intermediate, thereby improving overall efficiency and yield. THF is a preferred solvent over ether due to the better solubility of both the amine reactants and the final glyoxylamide products.[11]

Crafting Indole-3-Carboxamides: Modulators of the Endocannabinoid System

Indole-3-carboxamides are another critical class of indole-3-acylating agents, renowned for their activity as cannabinoid receptor ligands.[12] Their synthesis often involves the coupling of an indole-3-carboxylic acid with a desired amine.

Experimental Protocol: DCC/HOBt Mediated Amide Coupling [13]

-

Activation: To a solution of indole-3-carboxylic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Active Ester Formation: After a brief period, add N-hydroxybenzotriazole (HOBt) (1.1 eq) to the mixture. This forms a more reactive and stable active ester, minimizing side reactions.

-

Amine Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify the crude product by column chromatography to yield the desired indole-3-carboxamide.

Causality in Experimental Choices: The use of HOBt in conjunction with DCC is crucial for suppressing racemization (if chiral amines are used) and for improving the efficiency of the amide bond formation by converting the O-acylisourea intermediate into a more reactive activated ester.

Biological Frontiers: The Therapeutic Potential of Indole-3-Acylating Agents

The true significance of indole-3-acylating agents lies in their diverse and potent biological activities. Two areas where they have made a particularly profound impact are in oncology and the modulation of the endocannabinoid system.

Indole-3-Glyoxylamides: Disrupting the Cellular Scaffolding as Tubulin Polymerization Inhibitors

A significant number of indole-3-glyoxylamides exhibit potent anticancer activity by targeting tubulin, the fundamental protein component of microtubules.[1][14] Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell shape. By inhibiting tubulin polymerization, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][15]

Mechanism of Action: Tubulin Polymerization Inhibition

Indole-3-glyoxylamides often bind to the colchicine-binding site on β-tubulin.[1] This binding event prevents the tubulin dimers from assembling into microtubules, leading to a net depolymerization of the microtubule network.

Signaling Pathway of Tubulin Inhibition by Indole-3-Glyoxylamides

Caption: Mechanism of action of indole-3-glyoxylamides as tubulin polymerization inhibitors.

Quantitative Data: Anticancer Activity of Representative Indole-3-Glyoxylamides

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indibulin (D-24851) | SKOV3 (Ovarian) | Data not available | [8][9] |

| BPR0C259 | A549 (Lung) | Data not available | [8] |

| BPR0C123 | H1299 (Lung) | Data not available | [8] |

| Compound 24 (β-carboline hybrid) | Various | 4.37 - 10.36 | [16] |

Table 2. In vitro anticancer activity of selected indole-3-glyoxylamides. (Note: Specific IC₅₀ values for some compounds were not available in the provided search results, but their potent activity is well-documented).

Indole-3-Carboxamides: Tuning the Endocannabinoid System

Indole-3-carboxamides have been extensively explored as modulators of the cannabinoid receptors, CB1 and CB2.[12] The CB2 receptor, in particular, is a promising therapeutic target as it is primarily expressed in immune cells and is not associated with the psychoactive effects mediated by the CB1 receptor.[7] Activation of the CB2 receptor can modulate inflammatory responses and pain.

Downstream Signaling of the CB2 Receptor

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[7][17] Agonist binding to the CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[7][17]

Signaling Cascade of CB2 Receptor Activation

Caption: Simplified downstream signaling pathway of the CB2 receptor upon activation by an indole-3-carboxamide agonist.

Quantitative Data: Cannabinoid Receptor Affinity of Indole-3-Acylating Agents

| Compound Class | Receptor | Kᵢ (nM) Range | Activity | Reference |

| Indol-3-ylacetamides | CB2 | 0.37 - 377 | Inverse Agonist | [12] |

| Indol-3-yloxoacetamides | CB2 | 0.37 - 377 | Inverse Agonist | [12] |

| Indol-3-ylcarboxamides | CB2 | 0.37 - 377 | Inverse Agonist | [12] |

Table 3. Affinity of various indole-3-acyl derivatives for the CB2 receptor.

Conclusion and Future Directions

The field of indole-3-acylating agents has progressed remarkably from the early days of indole chemistry. The development of sophisticated synthetic methodologies has enabled the creation of vast libraries of these compounds, leading to the discovery of potent modulators of key biological targets. The success of indole-3-glyoxylamides as tubulin polymerization inhibitors and indole-3-carboxamides as cannabinoid receptor ligands underscores the therapeutic potential of this structural class.

Future research will likely focus on the development of even more selective and potent agents with improved pharmacokinetic profiles. A deeper understanding of the nuanced interactions between these compounds and their biological targets will pave the way for the rational design of next-generation therapeutics for a wide range of diseases, from cancer to inflammatory disorders. The rich history and ongoing innovation in the chemistry and biology of indole-3-acylating agents ensure that they will remain a fertile ground for discovery for years to come.

References

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

-

Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]

-

Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Center for Biotechnology Information. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. [Link]

-

One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Center for Biotechnology Information. [Link]

-

Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. [Link]

-

An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. ACS Publications. [Link]

-

What We Know and Don't Know About the Cannabinoid Receptor 2 (CB2). National Center for Biotechnology Information. [Link]

-

One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. PubMed. [Link]

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. National Center for Biotechnology Information. [Link]

-

Cannabinoid receptor 2. Wikipedia. [Link]

-

Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. PubMed. [Link]

-

Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: potent and selective CB2 cannabinoid receptor inverse agonists. Semantic Scholar. [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Cannabinoid CB1 and CB2 Receptor Signaling and Bias. National Center for Biotechnology Information. [Link]

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

-

Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Semantic Scholar. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

-

Design, Synthesis, and StructurerActivity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. ACS Publications. [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Center for Biotechnology Information. [Link]

-

Anti-Tumor Activity of Indole: A Review. Bentham Science. [Link]

-

Synthesis of indole-3-carboxamides. ResearchGate. [Link]

-

3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. [Link]

-

Studies on Acetylation of Indoles. ResearchGate. [Link]

-

An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. Future Medicinal Chemistry. [Link]

-

Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. National Center for Biotechnology Information. [Link]

-

Catalytic Friedel–Crafts Acylation Reactions. ResearchGate. [Link]

-

Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Indian Journal of Pharmaceutical Education and Research. [Link]

-

FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

3-Acetylindoles: Synthesis, Reactions and Biological Activities. Sci-Hub. [Link]

-

A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. ACS Publications. [Link]

-

A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole. pubs.acs.org. [Link]

-

Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. In a.... ResearchGate. [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. National Center for Biotechnology Information. [Link]

-

The Spicy Story of Cannabimimetic Indoles. National Center for Biotechnology Information. [Link]

-

3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. [Link]

-

A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H. heterocycles. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

-

Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). PubMed. [Link]

-

3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

-

Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. ResearchGate. [Link]

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajprd.com [ajprd.com]

- 9. ajprd.com [ajprd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: potent and selective CB2 cannabinoid receptor inverse agonists. | Semantic Scholar [semanticscholar.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. mdpi.com [mdpi.com]

- 15. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Indole Acyl Chlorides

Abstract

Indole acyl chlorides are a pivotal class of reactive intermediates, indispensable to the fields of organic synthesis and medicinal chemistry. Their unique combination of the electron-rich indole nucleus and the highly electrophilic acyl chloride moiety bestows upon them a versatile reactivity profile, making them crucial building blocks for a vast array of biologically active molecules. This technical guide provides a comprehensive exploration of the physical and chemical properties of indole acyl chlorides, with a particular focus on their synthesis, stability, reactivity, and spectroscopic characterization. Authored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to offer a holistic understanding of these important chemical entities.

Introduction: The Significance of the Indole Acyl Chloride Scaffold

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals.[1][2] Its ability to participate in a wide range of chemical transformations allows for the synthesis of diverse molecular architectures with significant therapeutic potential. The introduction of an acyl chloride group onto the indole nucleus dramatically enhances its synthetic utility. Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution, which makes them excellent precursors for the formation of esters, amides, and ketones.[3][4]

The strategic placement of the acyl chloride group at various positions on the indole ring—most commonly at the C3 position, but also at C2 or on the nitrogen atom—allows for precise control over the subsequent molecular elaboration. This guide will delve into the nuanced properties that arise from the interplay between the indole core and the acyl chloride functionality, providing the foundational knowledge necessary for their effective utilization in complex synthetic endeavors.

Physical Properties of Indole Acyl Chlorides

The physical state and solubility of indole acyl chlorides are critical parameters for their handling, storage, and use in synthesis. While data for a comprehensive range of indole acyl chlorides is not extensively tabulated in the literature, we can infer and present key properties for representative examples.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |